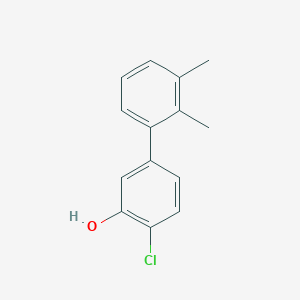
2-Chloro-4-(2-formylphenyl)phenol, 95%
Übersicht
Beschreibung
2-Chloro-4-(2-formylphenyl)phenol, 95% (2CPP) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 85-87°C, and is currently used in a variety of laboratory experiments, including organic synthesis, biochemistry, and pharmacology. 2CPP is also used in the production of pharmaceuticals, pesticides, and other industrial products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-formylphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 2-Chloro-4-(2-formylphenyl)phenol, 95% is used as a starting material for the synthesis of other compounds, such as pharmaceuticals and pesticides. In biochemistry and pharmacology, it is used to study the mechanism of action of drugs, to investigate the biochemical and physiological effects of drugs, and to assess the safety and efficacy of new drugs.
Wirkmechanismus
2-Chloro-4-(2-formylphenyl)phenol, 95% has been shown to exert its effects by binding to certain receptors in the body and modulating their activity. It has been shown to interact with a variety of receptors, including muscarinic, nicotinic, and serotonin receptors. By binding to these receptors, 2-Chloro-4-(2-formylphenyl)phenol, 95% can modulate the activity of the receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-Chloro-4-(2-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antinociceptive effects, as well as to modulate the activity of neurotransmitters such as serotonin and dopamine. In addition, it has been shown to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-formylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to obtain in a pure form. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, 2-Chloro-4-(2-formylphenyl)phenol, 95% is not water soluble, and this can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-4-(2-formylphenyl)phenol, 95% in scientific research. It could be used in the development of new drugs, as a starting material for the synthesis of other compounds, and as a tool to study the mechanism of action of drugs. In addition, it could be used in the development of new pesticides and other industrial products. Finally, it could be used to study the biochemical and physiological effects of drugs, as well as to assess the safety and efficacy of new drugs.
Synthesemethoden
2-Chloro-4-(2-formylphenyl)phenol, 95% is synthesized from the reaction of 2-chlorophenol and 2-formylphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetic acid, and the product is isolated by crystallization. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGQXKLDXABVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685853 | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-formylphenyl)phenol | |
CAS RN |
1261982-42-6 | |
| Record name | [1,1′-Biphenyl]-2-carboxaldehyde, 3′-chloro-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261982-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















